An In-depth Technical Guide to 4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine
An In-depth Technical Guide to 4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine
Introduction
The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, renowned for its prevalence in biologically critical molecules and its role as a versatile scaffold in medicinal chemistry. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of physicochemical and pharmacological properties, leading to the development of novel therapeutic agents. This guide focuses on 4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine, a key building block for drug discovery and development. The incorporation of a trifluoroethoxy group offers distinct advantages, including enhanced metabolic stability and modulated lipophilicity, while the chloro substituent provides a reactive handle for extensive synthetic diversification.[1][2][3] This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the compound's core attributes, synthesis, reactivity, applications, and safety protocols.
Section 1: Core Molecular Attributes
4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine is a halogenated and fluorinated pyrimidine derivative. Its structure is defined by a pyrimidine ring substituted with a chlorine atom at the 4-position and a 2,2,2-trifluoroethoxy group at the 6-position.
dot graph "Chemical_Structure" { layout=neato; node [shape=none, margin=0];
} Caption: 2D Structure of 4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine.
Table 1: Physicochemical and Identification Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₄ClF₃N₂O | [4] |
| Molecular Weight | 212.56 g/mol | [4] |
| IUPAC Name | 4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine | N/A |
| CAS Number | 155957-47-4 | [4] |
| SMILES | FC(F)(F)COC1=CC(Cl)=NC=N1 | [4] |
| Storage | Inert atmosphere, 2-8°C |[4] |
Section 2: Synthesis and Manufacturing
The synthesis of 4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine is typically achieved through a regioselective nucleophilic aromatic substitution (SNAr) on a readily available precursor, 4,6-dichloropyrimidine. This precursor itself is synthesized from 4,6-dihydroxypyrimidine.
Causality of the Synthetic Strategy:
-
Precursor Synthesis: 4,6-dihydroxypyrimidine is chlorinated using a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This is a standard and industrially viable method to convert the hydroxyl groups (in their tautomeric keto form) into more reactive chloro groups.[5][6]
-
Regioselective Substitution: 4,6-dichloropyrimidine possesses two identical reactive sites. By using one equivalent of the nucleophile (sodium 2,2,2-trifluoroethoxide), a monosubstitution reaction is favored. The reaction conditions, such as temperature and solvent, are controlled to minimize the formation of the disubstituted byproduct.[7][8] The use of a strong base like sodium hydride (NaH) is essential to deprotonate the weakly acidic 2,2,2-trifluoroethanol, generating the potent nucleophile required for the SNAr reaction.
dot digraph "Synthetic_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4", arrowhead=normal];
} Caption: General two-step synthetic pathway.
Experimental Protocol: Synthesis of 4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine
This protocol is a representative method based on analogous syntheses of substituted chloropyrimidines and should be adapted and optimized under appropriate laboratory conditions.[7][8]
-
Alkoxide Formation:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add anhydrous tetrahydrofuran (THF).
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise at 0°C (ice bath).
-
Slowly add 2,2,2-trifluoroethanol (1.0 equivalent) dropwise via syringe. Causality: The exothermic reaction generates hydrogen gas; slow addition at low temperature is crucial for safety and control.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium 2,2,2-trifluoroethoxide nucleophile.
-
-
Nucleophilic Substitution:
-
In a separate flask, dissolve 4,6-dichloropyrimidine (1.0 equivalent) in anhydrous THF.
-
Cool the previously prepared alkoxide solution to 0°C.
-
Add the solution of 4,6-dichloropyrimidine dropwise to the alkoxide solution.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until consumption of the starting material is observed (typically 2-4 hours). Causality: Maintaining a low temperature helps control the regioselectivity and prevents undesired side reactions.
-
-
Work-up and Purification:
-
Once the reaction is complete, cautiously quench the reaction mixture by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0°C.
-
Extract the aqueous phase with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the pure 4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine. Causality: The aqueous work-up removes inorganic salts and unreacted polar materials, while chromatography separates the desired monosubstituted product from any starting material or disubstituted byproduct.
-
Section 3: Chemical Reactivity and Synthetic Utility
The synthetic value of 4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine lies in the reactivity of its C4-chloro substituent. The pyrimidine ring is inherently electron-deficient, which activates the chlorine atom for displacement by a wide range of nucleophiles.
1. Nucleophilic Aromatic Substitution (SNAr): This is the primary transformation for this compound. The chlorine atom can be readily displaced by various nucleophiles, including:
-
Amines (N-nucleophiles): Reaction with primary or secondary amines is one of the most common methods in pyrimidine chemistry, often used to build scaffolds for kinase inhibitors and other pharmacologically active molecules.[9][10] Acid catalysis can sometimes be employed to facilitate reactions with less nucleophilic anilines.[11]
-
Thiols (S-nucleophiles): Thiolates can displace the chlorine to form thioethers.
-
Alcohols/Phenols (O-nucleophiles): While the starting material is formed this way, further substitution with different alkoxides or phenoxides can occur under more forcing conditions.
2. Palladium-Catalyzed Cross-Coupling Reactions: The C-Cl bond can participate in various cross-coupling reactions, which are fundamental for creating carbon-carbon and carbon-heteroatom bonds in modern drug synthesis.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form a C-C bond, introducing aryl or heteroaryl groups.[7][12]
-
Sonogashira Coupling: Reaction with terminal alkynes to form a C-C triple bond.
-
Buchwald-Hartwig Amination: An alternative to direct SNAr for coupling with a broad range of amines.
dot digraph "Reactivity_Profile" { graph [rankdir="LR", splines=true]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335", arrowhead=normal, fontcolor="#5F6368"];
} Caption: Key reaction pathways for synthetic diversification.
Section 4: Applications in Research and Drug Development
The unique combination of a reactive chlorine handle and a property-modulating trifluoroethoxy group makes this compound a valuable intermediate.[2]
-
Medicinal Chemistry: The trifluoroethoxy moiety is a bioisostere of other functional groups and is known to enhance metabolic stability by blocking potential sites of oxidation.[1] Its high lipophilicity can improve a drug candidate's ability to cross cellular membranes, which is critical for bioavailability and targeting intracellular proteins.[1][3]
-
Scaffold for Kinase Inhibitors: Many FDA-approved kinase inhibitors feature a 2,4-disubstituted pyrimidine core. This compound is an ideal starting point for synthesizing libraries of potential inhibitors by reacting the C4 position with various amine nucleophiles.
-
Agrochemicals: Substituted pyrimidines are also prevalent in modern fungicides and herbicides. The title compound can serve as a precursor for novel agrochemical discovery programs.[6]
-
Materials Science: The electronic properties imparted by the fluorinated group make pyrimidine derivatives candidates for investigation in organic electronics and materials science.[13]
Section 5: Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine may not be universally available, the hazards can be inferred from structurally similar chlorinated and fluorinated pyrimidines.[14][15]
Table 2: Anticipated GHS Hazard Information
| Hazard Class | Hazard Statement |
|---|---|
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation |
Recommended Handling Procedures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a laboratory coat.
-
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Wash hands thoroughly after handling.
Storage Recommendations:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4]
-
Keep under an inert atmosphere (e.g., argon) to prevent degradation from moisture.
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.
References
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Kalogirou, A. S., & Koutentis, P. A. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M923. [Link]
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PubChem. (n.d.). 4-Chloro-6-fluoropyrimidine. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
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PubChem. (n.d.). 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
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Wang, X., et al. (2005). Synthesis of tricyclic 4-chloro-pyrimido[4,5-b][7][15]benzodiazepines. Organic Letters, 7(9), 1643–1646. [Link]
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De Rosa, M., et al. (2015). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Archive for Organic Chemistry, 2015(7), 231-242. [Link]
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ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
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Kamal, A., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Medicinal Chemistry, 12(3), 363-386. [Link]
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PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
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Pathak, T. P., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(19), 6289. [Link]
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ChemBK. (2024). 4-Chloro-6-Iodothieno[3,2-D]Pyrimidine. Retrieved January 26, 2026, from [Link]
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Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
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Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Importance of Trifluoroethoxy Groups in Advanced Organic Synthesis. [Link]
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